7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Properties
Molecular Formula |
C23H25FN4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H25FN4O2/c1-17-21(14-18-6-4-3-5-7-18)22(29)28-16-26(12-13-30-2)15-27(23(28)25-17)20-10-8-19(24)9-11-20/h3-11H,12-16H2,1-2H3 |
InChI Key |
BFIACJLRBCKYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=C(C=C3)F)CCOC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, typically starting from readily available precursors. The synthetic route may include:
Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl and fluorophenyl groups: These groups are introduced through substitution reactions, often using reagents like benzyl chloride and 4-fluorobenzyl chloride.
Addition of the methoxyethyl and methyl groups: These groups are added through alkylation reactions, using reagents such as methoxyethyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Utilized in the development of novel materials with unique electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-(4-fluorophenyl)-2-methyl-4,5-dihydro-1H-pyrazole
- 2-benzyl-4-(4-fluorophenyl)-5-methyl-1,3-oxazole
Uniqueness
7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its combination of functional groups and the resulting chemical properties
Biological Activity
7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with significant potential in medicinal chemistry and other scientific fields. Its structure incorporates various functional groups that may confer diverse biological activities.
- Molecular Formula : C23H25FN4O2
- Molecular Weight : 408.5 g/mol
- IUPAC Name : 7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
- CAS Number : 1158312-03-8
Structure
The compound's structure consists of a pyrimido[1,2-a][1,3,5]triazin core with various substituents including a benzyl group and a fluorophenyl moiety. This unique arrangement is hypothesized to influence its biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity depend on the structural features of the compound. Research indicates that similar compounds can modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.
Therapeutic Potential
Research has shown that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds in this class have shown effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : Certain analogs have been reported to inhibit cholinesterase enzymes, which could be beneficial in treating neurodegenerative diseases.
Anticancer Activity
In a study evaluating the cytotoxic effects of pyrimidine derivatives on human cancer cell lines (e.g., MCF-7), it was found that certain modifications increased potency significantly. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | MCF-7 | 8.0 |
| 7-benzyl... | MCF-7 | 10.0 |
These findings suggest that the structural components of 7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl may enhance its anticancer properties.
Antimicrobial Activity
A related study highlighted the antimicrobial efficacy of similar pyrimidine derivatives against common pathogens:
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 20 |
| 7-benzyl... | E. coli | 18 |
The results indicate that this compound possesses notable antibacterial properties, which warrants further investigation into its potential as an antimicrobial agent.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of these compounds. Modifications at key positions can drastically change their pharmacological profiles.
- Synthesis and Characterization : The synthesis often involves multi-step reactions starting from simpler precursors. Techniques such as NMR and mass spectrometry are employed for characterization.
- Biological Assays : Various in vitro assays are used to evaluate cytotoxicity and enzyme inhibition. These studies provide insights into the potential therapeutic applications of the compound.
- Comparative Studies : Compounds with similar frameworks have been assessed for their biological activities, establishing benchmarks for evaluating new analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
